molecular formula C20H12F4N4O3 B2749897 6-(2-fluorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 1359407-60-5

6-(2-fluorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2749897
CAS No.: 1359407-60-5
M. Wt: 432.335
InChI Key: BILXKMVZJUTVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a 2-fluorophenyl group and at position 2 with a 1,2,4-oxadiazole ring linked via a methyl group. The oxadiazole is further substituted at position 3 with a 4-(trifluoromethoxy)phenyl moiety.

Properties

IUPAC Name

6-(2-fluorophenyl)-2-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N4O3/c21-15-4-2-1-3-14(15)16-9-10-18(29)28(26-16)11-17-25-19(27-31-17)12-5-7-13(8-6-12)30-20(22,23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILXKMVZJUTVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-fluorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Dihydropyridazinone Core : This core is known for various biological activities.
  • Oxadiazole Moiety : The presence of this heterocyclic compound often enhances biological activity.
  • Fluorinated Phenyl Groups : These groups can affect the pharmacokinetic properties and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazoles possess significant anticancer properties. For instance:

  • Cell Line Studies : A study found that oxadiazole derivatives had IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) .
CompoundCell LineIC50 (µM)
Example AMCF-70.12
Example BA5491.50
Example CA3752.78

These findings suggest that the compound may also exhibit similar anticancer properties due to its structural similarities.

The proposed mechanism for the anticancer activity involves:

  • Inhibition of Cyclooxygenase Enzymes : Some studies indicate that oxadiazole derivatives can selectively inhibit COX-2 enzymes, leading to reduced inflammation and tumor growth .

Cytotoxicity Studies

Cytotoxicity assessments on normal human dermal fibroblasts (NHDF) revealed that certain derivatives did not exhibit cytotoxic effects at concentrations up to 100 µM. However, some compounds showed significant cytotoxicity at higher concentrations .

Case Studies

  • Case Study on Anticancer Efficacy : In a study published in MDPI, a series of oxadiazole derivatives were evaluated for their anticancer efficacy. The compound demonstrated enhanced apoptosis in MCF-7 cells through increased p53 expression and caspase activation .
  • Pharmacological Screening : Another study screened a library of compounds for their ability to inhibit tumor spheroid growth. The results indicated that several oxadiazole-based compounds significantly inhibited the growth of multicellular spheroids compared to controls .

Scientific Research Applications

Structural Characteristics

This compound features:

  • A pyridazinone core
  • A fluorophenyl group
  • An oxadiazole moiety

The molecular formula is C18H14F3N3O2C_{18}H_{14}F_3N_3O_2, indicating the presence of multiple functional groups that may enhance its biological activity. The incorporation of fluorinated groups is known to improve lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles in drug development.

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities. The potential applications of this compound can be categorized as follows:

Antimicrobial Activity

Compounds containing oxadiazole moieties are known for their antimicrobial properties. Research indicates that derivatives with similar structures have shown effectiveness against various bacterial strains, making this compound a candidate for further exploration in antimicrobial drug development.

Antitumor Properties

Pyridazinones have been linked to anticancer activity due to their ability to inhibit specific enzymes involved in tumor progression. The potential of this compound to act as an inhibitor of phosphodiesterase 4 (PDE4) positions it as a promising candidate for cancer therapeutics.

Anti-inflammatory Effects

Given the structural characteristics that suggest enzyme inhibition capabilities, this compound may also be investigated for anti-inflammatory applications. PDE4 inhibitors are particularly relevant in treating inflammatory diseases, thus warranting further research into this compound's efficacy in such contexts.

Case Studies and Research Findings

Recent studies have explored various applications of related compounds:

  • Antimicrobial Studies : Research has shown that oxadiazole derivatives exhibit strong antibacterial activity against resistant strains.
  • Cancer Therapeutics : Investigations into pyridazinone derivatives have demonstrated significant antitumor effects in preclinical models.
  • Inflammation Models : Studies focusing on PDE4 inhibitors have revealed promising results in reducing inflammation markers in vivo.

These findings underscore the importance of further research into the specific applications of 6-(2-fluorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one , particularly in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyridazinone vs. Phthalazinone Derivatives
  • Compound from : Core: Phthalazin-1(2H)-one (a bicyclic structure). Substituents: 7-(4-Trifluoromethoxyphenyl) and oxadiazole-linked 3-(trifluoromethyl)phenyl.
Dihydropyridazinone vs. Pyridazine Derivatives
  • Compound from : Core: Pyridazine (non-hydrogenated). Substituents: 3-Methoxyphenyl at position 3 and oxadiazole-linked 3-(trifluoromethyl)phenyl via a sulfanyl group.

Substituent Analysis

Fluorophenyl vs. Other Aromatic Groups
  • Compound from :

    • Substituent : 4-(Isopropyl)phenyl at position 5.
    • Effect : The isopropyl group increases hydrophobicity but may reduce electronic interactions compared to the 2-fluorophenyl group in the target compound .
  • Compound from : Substituent: 4-Fluorophenyl at position 2 and trifluoromethyl at position 6.
Oxadiazole Modifications
  • Compound from : Oxadiazole Replacement: 1,2,4-Triazol-3-ylmethoxy group.

Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~463 g/mol (estimated) 433.53 g/mol ~470 g/mol (estimated)
LogP High (due to CF₃O and F) Moderate (isopropyl) High (CF₃O and CF₃)
Metabolic Stability Enhanced (CF₃O resistance) Moderate High (bicyclic core)
Therapeutic Potential Pain management (TRP antagonism) Unknown Anti-inflammatory/analgesic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.